Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
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Overview
Description
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an indene ring system, an amino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring system may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate: The free base form without the hydrochloride salt.
1-Amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the methyl ester group.
Indene derivatives: Compounds with similar indene ring systems but different functional groups.
Uniqueness
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is unique due to its combination of an indene ring, amino group, and carboxylate ester, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
KQXATEZZJUKUGF-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC2=C1CC[C@@H]2N.Cl |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2N.Cl |
Origin of Product |
United States |
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